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molecular formula C10H14O2 B8378674 4-(2-Hydroxyphenyl)butanol

4-(2-Hydroxyphenyl)butanol

Cat. No. B8378674
M. Wt: 166.22 g/mol
InChI Key: ZZIQWEHALWSCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06630600B1

Procedure details

4-(2-Benzyloxyphenyl)-3-buten-1-ol was hydrogenated in ethanol using the same method as in Example 20b.
Name
4-(2-Benzyloxyphenyl)-3-buten-1-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]=[CH:16][CH2:17][CH2:18][OH:19])C1C=CC=CC=1>C(O)C>[OH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][CH2:16][CH2:17][CH2:18][OH:19]

Inputs

Step One
Name
4-(2-Benzyloxyphenyl)-3-buten-1-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC=C1)C=CCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)CCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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